molecular formula C20H16ClN5O2S B15097492 N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15097492
M. Wt: 425.9 g/mol
InChI Key: GCQZXSGXRRRPAE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridinyl group (at position 5) and a furan-2-ylmethyl moiety (at position 4). The triazole ring is further functionalized with a sulfanyl (-S-) linker to an acetamide group bearing a 3-chlorophenyl substituent. This compound belongs to a broader class of 1,2,4-triazole-3-thioacetamides, which are of significant interest due to their diverse biological activities, including insect olfactory receptor modulation (Orco agonism/antagonism) and anti-inflammatory/anti-exudative properties .

Properties

Molecular Formula

C20H16ClN5O2S

Molecular Weight

425.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H16ClN5O2S/c21-15-5-1-6-16(10-15)23-18(27)13-29-20-25-24-19(14-4-2-8-22-11-14)26(20)12-17-7-3-9-28-17/h1-11H,12-13H2,(H,23,27)

InChI Key

GCQZXSGXRRRPAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Furan and Pyridine Groups: These groups can be introduced through nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: This step may involve a coupling reaction using chlorophenyl derivatives.

    Formation of the Acetamide Group: This can be done through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to speed up the reaction.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.

    Industry: As a component in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and other functional groups may bind to specific sites on these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s biological activity is highly sensitive to substituent modifications on the triazole, phenyl, and heteroaromatic groups. Below is a comparative analysis of structurally related analogs:

Compound Name / Identifier Substituent Variations Biological Activity Reference
Target Compound - 3-Chlorophenyl (acetamide)
- Furan-2-ylmethyl (triazole position 4)
- Pyridin-3-yl (triazole position 5)
Orco modulation (predicted); Anti-exudative activity (analog-based)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) - 4-Ethylphenyl (acetamide)
- Ethyl (triazole position 4)
- Pyridin-3-yl (triazole position 5)
Potent Orco agonist (EC₅₀ = 0.3–2.5 µM in insects)
OLC-15 (N-(4-butylphenyl)-2-[(4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) - 4-Butylphenyl (acetamide)
- Ethyl (triazole position 4)
- Pyridin-2-yl (triazole position 5)
Orco antagonist (blocks VUAA1-induced currents)
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 3-Chloro-4-fluorophenyl (acetamide)
- Ethyl (triazole position 4)
- Pyridin-2-yl (triazole position 5)
Antimicrobial activity (MIC = 12.5–50 µg/mL for bacteria/fungi)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides - Amino (triazole position 4)
- Furan-2-yl (triazole position 5)
- Variable aryl groups (acetamide)
Anti-exudative activity (15/21 compounds active in rat models)

Structure-Activity Relationship (SAR) Insights

  • Aryl Substituents on Acetamide : Electron-withdrawing groups (e.g., Cl, F) at the meta or para positions of the phenyl ring enhance anti-inflammatory and antimicrobial activities. For example, 3-chloro-4-fluorophenyl derivatives exhibit superior MIC values against S. aureus (12.5 µg/mL) compared to unsubstituted analogs .
  • Heteroaromatic Groups on Triazole : Pyridin-3-yl (vs. pyridin-2-yl or pyridin-4-yl) at triazole position 5 correlates with Orco agonism in insect studies .
  • Triazole Position 4 Modifications : Alkyl groups (e.g., ethyl) or furan-2-ylmethyl at this position influence solubility and receptor binding. The furan-2-ylmethyl group in the target compound may improve membrane permeability compared to ethyl-substituted analogs .
  • Sulfanyl Linker : Essential for maintaining structural integrity and interaction with biological targets, as replacing -S- with -O- or -NH- reduces activity .

Biological Activity

N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the molecular formula C21H18ClN5O2SC_{21}H_{18}ClN_5O_2S and a molecular weight of approximately 439.9 g/mol. Its structure features multiple functional groups, including:

  • Chloro-substituted phenyl ring
  • Furan ring
  • Pyridine ring
  • Triazole ring

These components contribute to its potential therapeutic applications.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. This compound has shown promise against various pathogens:

PathogenActivityReference
Staphylococcus aureusAntibacterial
Candida albicansAntifungal
Mycobacterium tuberculosisAntitubercular

Studies indicate that compounds with triazole rings exhibit significant antifungal and antibacterial activities, making them candidates for further development in treating infections.

Anticancer Activity

The compound's unique structure suggests potential anticancer properties. Research has indicated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of cell cycle progression : Some studies have demonstrated that triazole compounds can induce cell cycle arrest in cancer cells.
  • Induction of apoptosis : Triazoles have been shown to activate apoptotic pathways in tumor cells.

A comparative analysis of similar compounds highlights the distinct biological activity of this compound:

Compound NameBiological ActivityUnique Aspects
N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl]sulfanyl-acetamideAnticancerEnhanced lipophilicity
1-[5-(thienylmethyl)-1H-pyrazol]-N-(p-tolyl)acetamideAnticancerDifferent core structure

Anti-inflammatory Activity

Research indicates that certain triazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives:

  • Antituberculosis Screening : A study highlighted a series of triazole compounds that demonstrated significant activity against Mycobacterium tuberculosis, with some compounds achieving an IC50 value below 10 µM .
  • Antifungal Efficacy : Research on various triazole derivatives showed that modifications to the structure could enhance antifungal activity against resistant strains of Candida species .

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